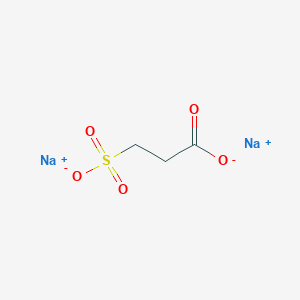
Phenylsulfanyltetrafluoropropionic acid Cs salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylsulfanyltetrafluoropropionic acid Cs salt is a chemical compound that features a cesium ion paired with a complex organic anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylsulfanyltetrafluoropropionic acid Cs salt typically involves the reaction of cesium carbonate with 2,2,3,3-tetrafluoro-3-phenylsulfanylpropanoic acid. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide under reflux conditions. The cesium carbonate acts as a base, facilitating the deprotonation of the carboxylic acid and forming the cesium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phenylsulfanyltetrafluoropropionic acid Cs salt can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the fluorinated carbon chain.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified fluorinated carbon chains.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phenylsulfanyltetrafluoropropionic acid Cs salt has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Phenylsulfanyltetrafluoropropionic acid Cs salt exerts its effects involves interactions with molecular targets such as enzymes and proteins. The fluorinated carbon chain and phenylsulfanyl group can interact with active sites of enzymes, potentially inhibiting their activity. The cesium ion may also play a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-propanoic acid: A perfluorinated compound with similar fluorinated carbon chains.
Perfluorooctanoic acid (PFOA): Another fluorinated compound used in industrial applications.
Uniqueness
Phenylsulfanyltetrafluoropropionic acid Cs salt is unique due to the presence of the cesium ion and the phenylsulfanyl group
Properties
IUPAC Name |
cesium;2,2,3,3-tetrafluoro-3-phenylsulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2S.Cs/c10-8(11,7(14)15)9(12,13)16-6-4-2-1-3-5-6;/h1-5H,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAADBQFBZMUOL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(C(C(=O)[O-])(F)F)(F)F.[Cs+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5CsF4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2S)-2-amino-4-methylsulfanylbutanoyl]-5-bromo-1,2,4-triazole-3-carboxylic acid](/img/structure/B8086861.png)

![7-Tert-butyl-2,4-dichloropyrrolo[2,3-d]pyrimidine](/img/structure/B8086876.png)







![7-Benzyl-2,7-diazaspiro[3.5]nonane; oxalic acid](/img/structure/B8086928.png)



